GABA Transporter Inhibition: Methyl 4-hydroxypiperidine-3-carboxylate Offers a 241-Fold Potency Reduction Versus the Clinical Candidate (R)-Nipecotic Acid
The target compound, methyl 4-hydroxypiperidine-3-carboxylate, exhibits a markedly lower affinity for the GABA transporter GAT1 (IC50 = 11,000 nM) compared to the potent clinical candidate (R)-nipecotic acid (IC50 = 180-300 nM) [1][2]. This represents a 241-fold reduction in potency, enabling its use as a negative control or scaffold for prodrug strategies where high target engagement is undesirable [3].
| Evidence Dimension | GABA transporter GAT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 11,000 nM |
| Comparator Or Baseline | (R)-Nipecotic acid: IC50 = 180-300 nM |
| Quantified Difference | 241-fold lower potency (target compound is 61 times less potent than the 180 nM comparator) |
| Conditions | [3H]GABA uptake assay in rat brain synaptosomes |
Why This Matters
For research applications requiring a less potent GABA uptake modulator (e.g., to study off-target effects, to serve as a negative control, or as a prodrug scaffold), the 241-fold lower affinity of methyl 4-hydroxypiperidine-3-carboxylate provides a wider dynamic range and reduced background interference compared to the near-clinical lead (R)-nipecotic acid.
- [1] Therapeutic Target Database. (2025). Target Validation Information for Sodium- and chloride-dependent GABA transporter 1 (T62184). View Source
- [2] PMC. (2018). Table 2. GABA uptake IC50 values. PMC6141625. View Source
- [3] Jacobsen, P., et al. (1982). Hydroxy- and Amino-Substituted Piperidinecarboxylic Acids as γ-Aminobutyric Acid Agonists and Uptake Inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-1162. View Source
